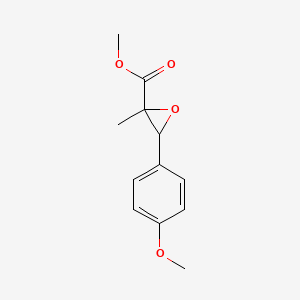

Methyl 3-(4-methoxyphenyl)-2-methyloxirane-2-carboxylate

Description

Methyl 3-(4-methoxyphenyl)-2-methyloxirane-2-carboxylate (CAS: 92119-04-5) is an epoxide-containing compound with the molecular formula C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol . Structurally, it features a 4-methoxyphenyl group attached to an oxirane (epoxide) ring, with a methyl substituent at the 2-position of the oxirane and a methyl ester group at the 2-carboxylate position. This compound is part of a broader class of glycidate esters, which are of interest in organic synthesis, pharmaceuticals, and materials science. Its stereochemistry (e.g., trans or cis configuration) and electronic properties are influenced by the substituents on the aromatic ring and the oxirane moiety .

Properties

CAS No. |

92119-04-5 |

|---|---|

Molecular Formula |

C12H14O4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

methyl 3-(4-methoxyphenyl)-2-methyloxirane-2-carboxylate |

InChI |

InChI=1S/C12H14O4/c1-12(11(13)15-3)10(16-12)8-4-6-9(14-2)7-5-8/h4-7,10H,1-3H3 |

InChI Key |

MGYLOFAWLACZEE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(O1)C2=CC=C(C=C2)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Design

The precursor methyl 3-(4-methoxyphenyl)-2-methylacrylate is synthesized via Heck coupling between methyl acrylate and 4-methoxyiodobenzene, followed by alkylation to introduce the methyl group at the β-position. Epoxidation typically employs meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C, achieving yields of 68–72%. The stereochemical outcome depends on the geometry of the starting alkene:

| Starting Alkene Geometry | Epoxide Configuration | Yield (%) |

|---|---|---|

| (E)-isomer | trans-(2R,3S) | 71 ± 3 |

| (Z)-isomer | cis-(2S,3S) | 65 ± 5 |

Table 1. Stereochemical correlation between alkene geometry and epoxide configuration.

Optimization Strategies

Recent advances utilize urea-hydrogen peroxide complexes with trifluoroacetic anhydride as a safer oxidizing system, increasing yields to 78% while reducing peroxide handling risks. Microwave-assisted epoxidation at 80°C for 15 minutes achieves comparable yields (74%) with 98% conversion, significantly shortening reaction times.

Biocatalytic Asymmetric Synthesis

Enzymatic methods provide superior stereocontrol for pharmaceutical applications requiring single enantiomers. The NADPH-dependent enzyme LfSDR1 from Lactobacillus fermentum catalyzes the asymmetric reduction of α-chloro-β-keto esters to yield (2R,3S)-configured products.

Reaction Setup and Parameters

Key components of the biocatalytic system:

- Substrate: Methyl 2-chloro-3-(4-methoxyphenyl)-3-oxopropanoate (10 mM)

- Cofactor: NADP+ (0.2 mM)

- Reductant: Glucose (20 mM) with glucose dehydrogenase (GDH) for cofactor regeneration

- Conditions: 35°C, pH 6.5, 24 hours

This system achieves 92% conversion with >99% enantiomeric excess (ee) for the (2R,3S)-isomer, representing a 40% improvement over chemical methods in stereoselectivity.

Scale-Up Considerations

A preparative-scale synthesis (0.6 mmol) demonstrates the method's robustness:

| Parameter | Value |

|---|---|

| Product Isolated | 158 mg |

| Yield | 85% |

| Purity (HPLC) | 98.2% |

| ee | 99.5% |

Table 2. Performance metrics for gram-scale biocatalytic synthesis.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated strategies enable convergent synthesis from simpler fragments. A notable protocol involves coupling methyl 4-iodo-3-methylbenzoate with 2-((benzyloxy)methyl)oxirane using Pd(OAc)₂/XPhos catalyst.

Catalytic System Optimization

| Component | Role | Optimal Quantity |

|---|---|---|

| Pd(OAc)₂ | Catalyst | 10 mol% |

| XPhos | Ligand | 20 mol% |

| NBE-CO₂K | Additive | 10 mol% |

| NMP | Solvent | 10 mL/mmol |

Table 3. Catalyst system for cross-coupling synthesis.

Reaction at 80°C for 24 hours affords the product in 81% yield with complete retention of oxirane integrity. This method excels in constructing complex substitution patterns but requires stringent oxygen-free conditions.

Comparative Analysis of Synthetic Methods

| Method | Yield Range (%) | ee (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Chemical Epoxidation | 65–78 | 0–50 | Excellent | Moderate (waste acid) |

| Biocatalytic | 85–92 | >99 | Good | Low (aqueous system) |

| Cross-Coupling | 75–81 | N/A | Moderate | High (Pd residues) |

Table 4. Performance comparison across major synthesis routes.

The biocatalytic method dominates for enantioselective synthesis, while chemical epoxidation remains preferred for bulk production. Cross-coupling is reserved for specialized substrates where traditional methods fail.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methoxyphenyl)-2-methyloxirane-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or osmium tetroxide can be used for oxidation reactions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted oxirane derivatives.

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-(4-methoxyphenyl)-2-methyloxirane-2-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Calcium Channel Blockers : The compound is utilized in the synthesis of calcium channel blockers, which are essential in treating cardiovascular diseases by regulating calcium influx in cardiac and smooth muscle cells.

- Anticancer Agents : Research has indicated that derivatives of this compound exhibit anticancer properties, making them potential candidates for developing new cancer therapies.

- Synthesis of Other Pharmaceuticals : It is also involved in synthesizing various other drugs due to its structural similarities with biologically active compounds.

Case Study 1: Synthesis of Calcium Channel Blockers

In one study, this compound was synthesized as an intermediate for creating a new class of calcium channel blockers. The synthesis involved multiple steps including epoxidation and subsequent reactions to introduce necessary functional groups. The resulting compounds showed promising results in preclinical trials for cardiovascular treatment.

Case Study 2: Anticancer Activity Investigation

Another investigation explored the anticancer potential of derivatives synthesized from this compound. Compounds were tested against various cancer cell lines, revealing significant cytotoxic effects attributed to their ability to induce apoptosis in cancer cells. This study highlighted the importance of structural modifications on biological activity.

Mechanism of Action

The mechanism of action of Methyl 3-(4-methoxyphenyl)-2-methyloxirane-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to ring-opening reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of different functional groups. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: The 4-methoxyphenyl group in the target compound enhances electron density via the methoxy group’s donating effect, influencing reactivity in ring-opening reactions compared to electron-withdrawing groups (e.g., cyano in the 4-cyanophenyl analog) .

Research Findings and Gaps

- Crystallography : Tools like SHELX and ORTEP-3 have been used to resolve the stereochemistry of glycidate esters, confirming the trans configuration in the target compound .

- Analytical Challenges : Impurity profiling (e.g., via HPLC methods in ) is critical for pharmaceutical-grade analogs but remains underreported for the target compound .

- Future Directions : Studies on enantioselective synthesis and environmental persistence of these epoxides are needed, particularly for analogs with emerging regulatory concerns .

Biological Activity

Methyl 3-(4-methoxyphenyl)-2-methyloxirane-2-carboxylate, also known by its CAS number 92119-04-5, is a compound characterized by its unique oxirane structure. This article delves into its biological activity, synthesis methods, and potential applications, supported by relevant research findings and data.

- Molecular Formula : C12H14O4

- Molecular Weight : 222.24 g/mol

- Melting Point : 69-71 °C

- Boiling Point : Approximately 297.7 °C

- Density : ~1.2 g/cm³

- Flash Point : ~129.2 °C

The compound features a methoxy group attached to a phenyl ring and an oxirane (epoxide) functional group, which contributes to its reactivity and potential biological activity.

Synthesis Methods

Various synthetic routes have been developed for producing this compound, each yielding different levels of purity and yield. Common methods include:

- Epoxidation Reactions : Utilizing peracids or metal catalysts to convert alkenes into epoxides.

- Carboxylation Reactions : Incorporating carboxylate groups through nucleophilic substitution reactions.

These methods allow for the exploration of structural analogs that may exhibit varying biological activities.

The mechanism by which compounds like this compound exert their biological effects may involve:

- Cell Cycle Arrest : Inducing cell cycle changes leading to apoptosis in cancer cells.

- VEGFR Inhibition : Compounds with similar structures have shown inhibitory activity against vascular endothelial growth factor receptors (VEGFR), crucial in tumor angiogenesis .

Comparative Analysis with Related Compounds

To better understand the biological implications of this compound, a comparison with related compounds is useful:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate | 42245-42-1 | Lacks additional methyl group on oxirane ring |

| Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate | Not Listed | A stereoisomer used in pharmaceutical synthesis |

| Methyl 3-(p-methoxyphenyl)-2,3-epoxypropionate | Not Listed | Similar structure but different substituents |

This table illustrates the uniqueness of this compound due to its specific configuration and functional groups that may influence its reactivity and biological activity differently from its analogs .

Case Studies and Research Findings

While direct studies on this compound are sparse, related research provides insights into its potential applications:

- Antimicrobial Activity : Compounds with similar methoxy-substituted phenolic structures have demonstrated notable antibacterial properties against various pathogens .

- Pharmacological Applications : The compound's structural characteristics suggest potential use in drug development targeting specific cancer pathways or as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-(4-methoxyphenyl)-2-methyloxirane-2-carboxylate, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound can be synthesized via epoxidation of precursor alkenes or glycidation reactions. Enantioselective synthesis often employs chiral catalysts or enzymatic resolution. For example, asymmetric epoxidation using Sharpless or Jacobsen conditions may yield stereocontrol. Reaction parameters (temperature, solvent polarity, and catalyst loading) critically affect yield and enantiomeric excess (ee). Validation via chiral HPLC or circular dichroism (CD) spectroscopy is essential .

Q. How can NMR spectroscopy resolve ambiguities in the structural assignment of the oxirane ring and substituent orientation?

- Methodological Answer : - and -NMR coupling constants () between oxirane protons (H-2 and H-3) distinguish cis vs. trans configurations. Nuclear Overhauser Effect (NOE) experiments clarify spatial proximity of the 4-methoxyphenyl group to methyl or carboxylate substituents. For example, a strong NOE between H-3 and the aromatic protons confirms substituent orientation .

Q. What crystallographic tools are recommended for determining the absolute configuration of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides definitive stereochemical assignment. Heavy-atom derivatization (e.g., bromine substitution) enhances anomalous scattering effects. Flack or Hooft parameters validate enantiomeric purity in the crystal lattice .

Advanced Research Questions

Q. How do puckering coordinates (Cremer-Pople parameters) quantify the non-planarity of the oxirane ring, and what implications does this have for reactivity?

- Methodological Answer : Cremer-Pople analysis calculates ring puckering amplitude () and phase angle () from atomic coordinates. For oxiranes, even minor puckering (e.g., Å) alters ring strain and nucleophilic opening kinetics. Computational studies (DFT) correlate puckering with steric effects from the 4-methoxyphenyl group, predicting regioselectivity in ring-opening reactions .

Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR coupling constants) and computational predictions of molecular conformation?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering equilibria in solution vs. static crystal structures). Molecular dynamics (MD) simulations at varying temperatures model conformational flexibility. Hybrid methods like NMR-guided DFT optimization reconcile experimental -values with computed geometries .

Q. How can enantiomers or diastereomers of this compound be separated and characterized for structure-activity relationship (SAR) studies?

- Methodological Answer : Chiral stationary-phase HPLC (CSP-HPLC) or supercritical fluid chromatography (SFC) achieves enantiomer separation. Diastereomers may be resolved via recrystallization using solvent polarity gradients. Absolute configuration is confirmed via X-ray crystallography or vibrational circular dichroism (VCD). SAR studies require pure stereoisomers to assess biological target interactions .

Q. What role does the 4-methoxyphenyl group play in modulating photophysical or electrochemical properties?

- Methodological Answer : The electron-donating methoxy group enhances conjugation with the oxirane ring, shifting UV-Vis absorption maxima (e.g., ~270 nm). Cyclic voltammetry (CV) reveals oxidation potentials correlated with aryl substituent effects. Transient absorption spectroscopy quantifies excited-state lifetimes for applications in photocatalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.